molecular formula C16H22F2N4O2 B15122169 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyrimidine

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyrimidine

Cat. No.: B15122169
M. Wt: 340.37 g/mol
InChI Key: DJEVMKZDMIQTIY-UHFFFAOYSA-N
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Description

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyrimidine is a chemical compound that has garnered attention in various fields of research and industry. This compound is known for its unique structure, which includes a difluoropiperidine moiety and a methoxypyrimidine ring, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyrimidine typically involves multiple steps. One common method involves the reaction of 4,4-difluoropiperidine with piperidin-1-yl carbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using argon or nitrogen, to prevent unwanted side reactions. The reaction mixture is typically stirred at low temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets. The difluoropiperidine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyrimidine stands out due to its combination of a difluoropiperidine moiety and a methoxypyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H22F2N4O2

Molecular Weight

340.37 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C16H22F2N4O2/c1-24-14-10-13(19-11-20-14)21-6-2-12(3-7-21)15(23)22-8-4-16(17,18)5-9-22/h10-12H,2-9H2,1H3

InChI Key

DJEVMKZDMIQTIY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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